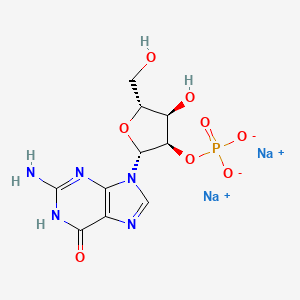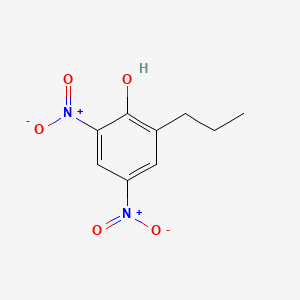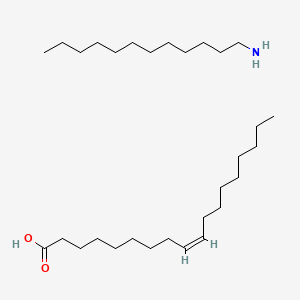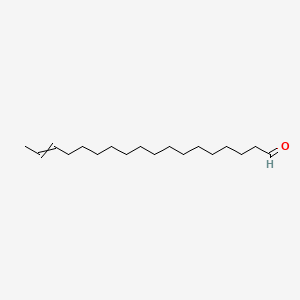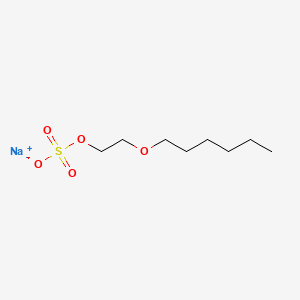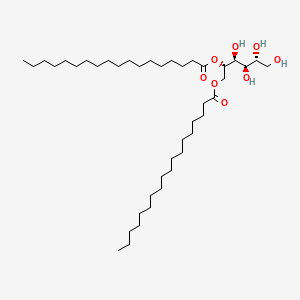
D-Glucitol distearate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
D-Glucitol distearate is typically synthesized through the esterification of D-glucitol with stearic acid. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under elevated temperatures to facilitate the esterification process . The reaction can be represented as follows:
D-Glucitol+2Stearic Acid→D-Glucitol Distearate+2Water
Industrial Production Methods
In industrial settings, the production of this compound involves continuous esterification processes where D-glucitol and stearic acid are fed into a reactor. The reaction mixture is heated and stirred to ensure complete esterification. The product is then purified through distillation or crystallization to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
D-Glucitol distearate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water, yielding D-glucitol and stearic acid. Transesterification involves the exchange of the ester group with another alcohol or acid .
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst at elevated temperatures.
Transesterification: Requires an alcohol or acid and a catalyst such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: D-glucitol and stearic acid.
Transesterification: New esters depending on the alcohol or acid used.
Wissenschaftliche Forschungsanwendungen
D-Glucitol distearate has a wide range of applications in scientific research:
Wirkmechanismus
D-Glucitol distearate exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. The molecular targets include the interfaces of oil and water phases, where it aligns itself to reduce interfacial tension .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sorbitan monostearate: Another ester of D-glucitol with one stearic acid molecule.
Sorbitan tristearate: An ester of D-glucitol with three stearic acid molecules.
Polysorbates: Ethoxylated derivatives of sorbitan esters with varying numbers of ethylene oxide units.
Uniqueness
D-Glucitol distearate is unique due to its specific balance of hydrophilic and lipophilic properties, making it an effective emulsifier for a wide range of applications. Its biocompatibility and non-ionic nature also contribute to its versatility in various formulations .
Eigenschaften
CAS-Nummer |
68317-50-0 |
|---|---|
Molekularformel |
C42H82O8 |
Molekulargewicht |
715.1 g/mol |
IUPAC-Name |
[(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-octadecanoyloxyhexyl] octadecanoate |
InChI |
InChI=1S/C42H82O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(45)49-36-38(42(48)41(47)37(44)35-43)50-40(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37-38,41-44,47-48H,3-36H2,1-2H3/t37-,38+,41-,42-/m1/s1 |
InChI-Schlüssel |
MZIPZRNJUJLPSS-FOGKZQIUSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)OC(=O)CCCCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(C(C(C(CO)O)O)O)OC(=O)CCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


